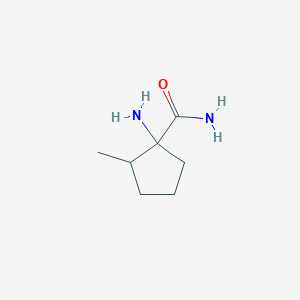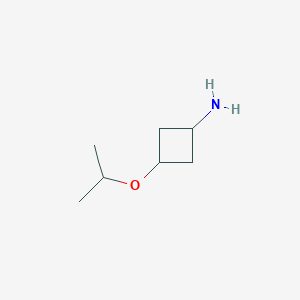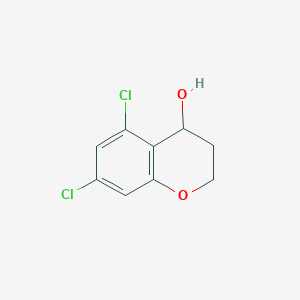
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine
Vue d'ensemble
Description
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is a chemical compound with the molecular formula C12H7ClF3NO . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, is a significant area of research in the agrochemical and pharmaceutical industries . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular weight of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is 273.64 . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis
The predicted boiling point of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is 275.8±35.0 °C, and its predicted density is 1.366±0.06 g/cm3 .Applications De Recherche Scientifique
Agrochemical Industry
- Field : Agrochemical Industry
- Application : Trifluoromethylpyridines (TFMP), which include “2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine”, are used as a key structural motif in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it’s mentioned that more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The results of these applications are the protection of crops from pests. The effectiveness of these applications is indicated by the fact that more than 20 new TFMP-containing agrochemicals have been introduced to the market .
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : Several TFMP derivatives, including “2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine”, are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it’s mentioned that these compounds are used in the creation of pharmaceutical and veterinary products .
- Results or Outcomes : The outcomes of these applications are the creation of effective pharmaceutical and veterinary products. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Manufacturing of Crop-Protection Products
- Field : Agrochemical Industry
- Application : “2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF)” is used in the production of several crop-protection products . Notably, of all the TFMP derivatives, it is in highest demand .
- Methods of Application : It can be obtained by direct chlorination and fluorination .
- Results or Outcomes : The outcomes of these applications are the creation of effective crop-protection products .
Synthesis of Trifluoromethoxypyrazines
- Field : Organic Chemistry
- Application : Trifluoromethoxypyrazines are still largely unknown, but “2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine” has been used in the synthesis of 2-chloro-5-trifluoromethoxypyrazine . This shows the synthetic utility of this molecule for various coupling reactions .
- Methods of Application : The molecule has been used for Buchwald-Hartwig amination and the Kumada-Corriu, Suzuki, and Sonogashira coupling reactions .
- Results or Outcomes : The outcomes of these applications are the creation of new compounds through various coupling reactions .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-[2-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-11-7-3-5-9(17-11)8-4-1-2-6-10(8)18-12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIRREMNDRTYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)

![{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1444204.png)
![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)




